

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of W-2429

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Compound of Interest				
Compound Name:	W-2429			
Cat. No.:	B1214827	Get Quote		

Compound: **W-2429** Chemical Name: 2,3-dihydro-9H-isoxazolo[3,2-b]quinazolin-9-one Synonyms: NSC294836 Molecular Formula: C₁₀H₈N₂O₂ Molecular Weight: 188.18 g/mol

Introduction

W-2429 is a non-narcotic analgesic agent with demonstrated anti-inflammatory and antipyretic properties. Research conducted in the late 1970s established its pharmacological profile, positioning it as a compound with greater efficacy than acetylsalicylic acid in certain preclinical models. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on **W-2429**, intended for researchers, scientists, and professionals in drug development. The information is primarily derived from foundational studies, and it should be noted that publicly available data on this compound is limited.

Pharmacodynamics

The primary pharmacodynamic effects of **W-2429** are its analgesic, anti-inflammatory, and antipyretic activities.

Anti-inflammatory Activity

W-2429 has shown significant efficacy in reducing inflammation. In a key preclinical model, it was considerably more effective than acetylsalicylic acid at inhibiting carrageenan-induced edema in rats.



Antipyretic Activity

The compound has also demonstrated fever-reducing properties. Specifically, it was effective in reducing brewer's yeast-induced fever in rats, with a higher potency observed compared to acetylsalicylic acid.

Analgesic Activity

W-2429 is classified as a non-narcotic analgesic agent.

A definitive mechanism of action for **W-2429** is not detailed in the available literature. Further research would be required to elucidate the specific signaling pathways involved in its analgesic, anti-inflammatory, and antipyretic effects.

Pharmacokinetics & Toxicology

Detailed pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) are not extensively documented in publicly accessible literature. The primary available information focuses on toxicological assessments.

Toxicology

Acute and subacute toxicity studies of W-2429 have been conducted in mice, rats, and dogs.

Data from Toxicological Studies



Species	Study Type	Dosing Regimen	Observations
Mice	Acute Toxicity	Not Specified	Well tolerated.
Rats	Acute & Subacute	Oral administration for 30 days (subacute)	Well tolerated.
Dogs	Subacute Toxicity	100 mg/kg/day orally for 30 days	Decreased appetite and salivation. No other significant physical, chemical, gross, or histopathologic changes observed.

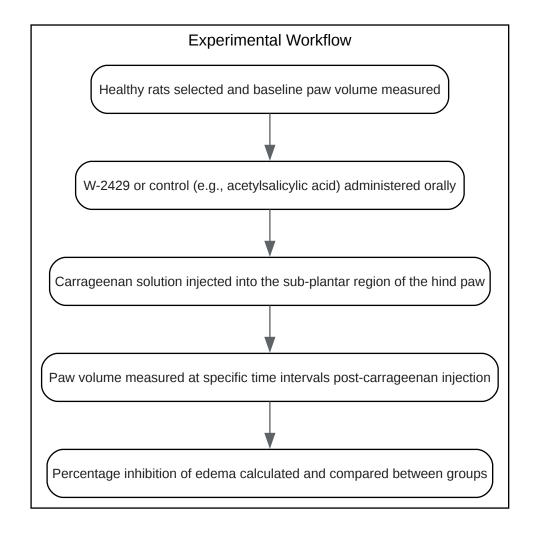
Experimental Protocols

While the full detailed protocols are not available, the following outlines the methodologies used in the key cited experiments.

Carrageenan-Induced Edema Inhibition

This is a standard experimental model for evaluating the anti-inflammatory activity of compounds.





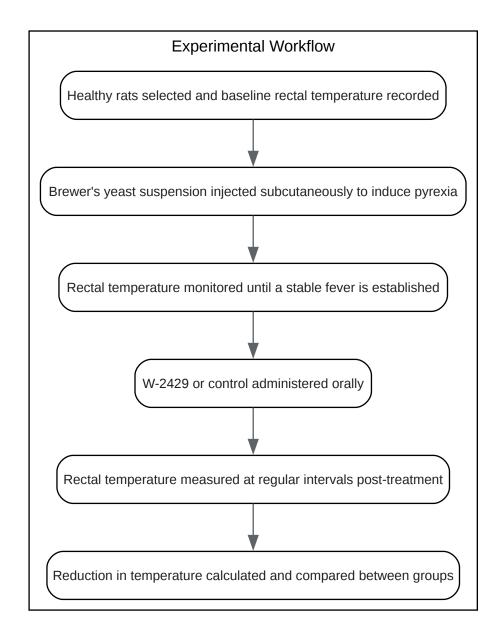
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Carrageenan-Induced Edema Workflow

Brewer's Yeast-Induced Fever Reduction

This model is commonly used to assess the antipyretic potential of new drug candidates.





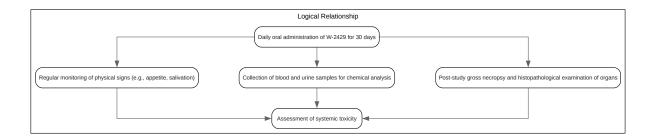
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Brewer's Yeast-Induced Fever Workflow

Subacute Toxicity Study

This type of study evaluates the effects of repeated exposure to a substance over a period of 30 days.





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Subacute Toxicity Assessment Logic

Conclusion

W-2429 is a non-narcotic compound with notable analgesic, anti-inflammatory, and antipyretic properties demonstrated in preclinical models. Toxicological studies in several animal species suggest it is well-tolerated, with only minor side effects observed at high doses in dogs. However, the publicly available data on **W-2429** is limited, and a comprehensive understanding of its pharmacokinetic profile, metabolic fate, and precise mechanism of action would necessitate further investigation. The foundational studies from the 1970s provide a basis for such future research. Professionals interested in developing this or similar compounds should seek to obtain the original research articles for more detailed information.

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